molecular formula C15H16N2O3S B4415690 3-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)propanamide

3-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B4415690
M. Wt: 304.4 g/mol
InChI Key: BZXRGSJJFAACGP-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)propanamide: is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl group, a phenylsulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The starting material, 4-methyl-2-pyridine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Sulfonylation: The pyridine derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as phenylsulfonyl chloride, in the presence of a base like triethylamine.

    Amidation: The final step involves the reaction of the sulfonylated pyridine with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)propanamide can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions, such as using hydrogen gas and a palladium catalyst, to yield reduced derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry: 3-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biochemical properties and potential therapeutic applications.

Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

  • N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide
  • 4-methyl-N-(4-methyl-2-pyridinyl)-1-piperidinesulfonamide
  • N-(4-methyl-2-pyridinyl)decanamide

Comparison: 3-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-7-9-16-14(11-12)17-15(18)8-10-21(19,20)13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXRGSJJFAACGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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